![molecular formula C11H10FNOS B3041548 [2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol CAS No. 317319-23-6](/img/structure/B3041548.png)
[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol
Overview
Description
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol”:
Antimicrobial Activity
Research has shown that thiazole derivatives, including [2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol, exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics . The presence of the fluorophenyl group enhances the compound’s ability to penetrate microbial cell walls, increasing its efficacy.
Anticancer Properties
Thiazole derivatives are also being explored for their anticancer activities. [2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol has shown promise in inhibiting the proliferation of cancer cells by interfering with their metabolic pathways . This compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Anti-inflammatory Effects
The anti-inflammatory properties of thiazole derivatives are well-documented. [2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol can reduce inflammation by inhibiting the production of pro-inflammatory cytokines . This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Antioxidant Activity
Antioxidants are crucial in protecting cells from oxidative stress. [2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol has been studied for its antioxidant properties, which help neutralize free radicals and prevent cellular damage . This activity is beneficial in preventing diseases related to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
Photodynamic Therapy
Photodynamic therapy (PDT) is a treatment that uses light-sensitive compounds to destroy cancer cells. [2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol has been investigated for its potential use in PDT. When activated by light, this compound can produce reactive oxygen species that kill cancer cells, offering a non-invasive treatment option.
[Source 1] [Source 2] [Source 3] [Source 4] : [Source 5] : [Source 6] : [Source 7] : [Source 8]
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that [2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol may affect a broad range of biochemical pathways.
Pharmacokinetics
It’s noted that similar compounds have high gastrointestinal absorption and are bbb permeant . These properties can significantly impact the bioavailability of the compound.
Result of Action
Given the wide range of biological activities associated with similar compounds , it’s likely that this compound could have diverse molecular and cellular effects.
properties
IUPAC Name |
[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNOS/c1-7-10(6-14)15-11(13-7)8-2-4-9(12)5-3-8/h2-5,14H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JENCFLAMJRGILT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401246742 | |
Record name | 2-(4-Fluorophenyl)-4-methyl-5-thiazolemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401246742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol | |
CAS RN |
317319-23-6 | |
Record name | 2-(4-Fluorophenyl)-4-methyl-5-thiazolemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=317319-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Fluorophenyl)-4-methyl-5-thiazolemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401246742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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